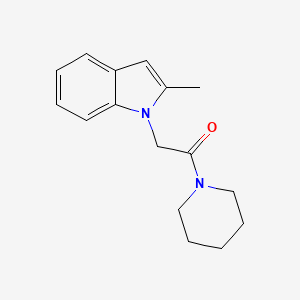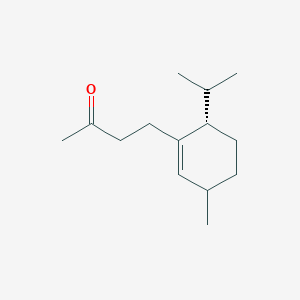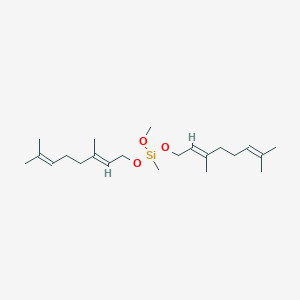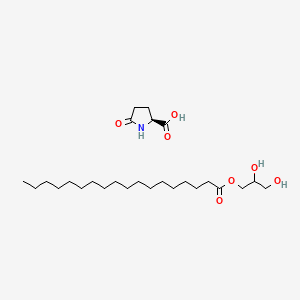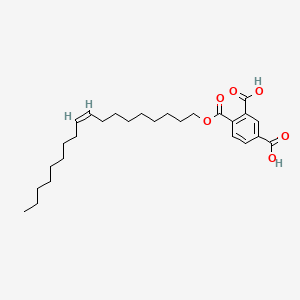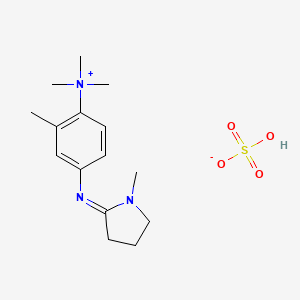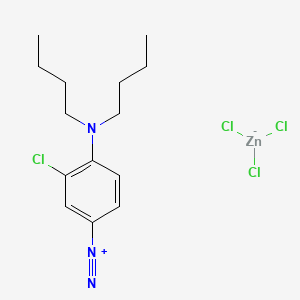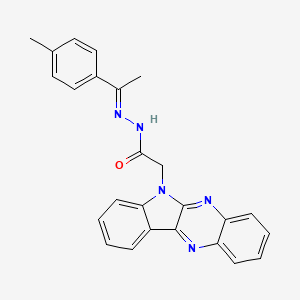
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is a complex organic compound belonging to the indoloquinoxaline family. This compound is known for its significant biological activities, including antiviral, antibacterial, and anticancer properties. It is structurally related to ellipticine, a natural cytotoxic agent isolated from Ochrosia elliptica .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide typically involves the reaction of 6H-indolo(2,3-b)quinoxaline derivatives with various substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing side reactions, such as Kornblum oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
化学反应分析
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the indole and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenacyl bromides in DMSO-K2CO3 system.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which exhibit enhanced biological activities .
科学研究应用
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide has a wide range of scientific research applications:
作用机制
The compound exerts its effects primarily through DNA intercalation, which disrupts vital processes such as DNA replication and transcription . This mechanism is similar to that of ellipticine, making it a potent cytotoxic agent. The molecular targets include DNA and various enzymes involved in DNA synthesis .
相似化合物的比较
Similar Compounds
Ellipticine: A natural cytotoxic agent with similar DNA intercalating properties.
6H-Indolo(2,3-b)quinoxaline derivatives: Various derivatives exhibit similar biological activities, including antiviral and anticancer properties.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and reduces toxicity compared to other similar compounds .
属性
CAS 编号 |
116989-97-0 |
|---|---|
分子式 |
C25H21N5O |
分子量 |
407.5 g/mol |
IUPAC 名称 |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21N5O/c1-16-11-13-18(14-12-16)17(2)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-17+ |
InChI 键 |
BHYIMEFBQJJWIO-OGLMXYFKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)/C |
规范 SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



